molecular formula C9H16ClF2N B2379171 (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride CAS No. 2490426-57-6

(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride

Cat. No.: B2379171
CAS No.: 2490426-57-6
M. Wt: 211.68
InChI Key: VNZLGVGWRWYKRI-UHFFFAOYSA-N
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Description

(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine hydrochloride is a spirocyclic compound featuring a bicyclic spiro[3.3]heptane core with two fluorine atoms at the 2,2-positions, a methyl group at the 6-position, and a methanamine side chain protonated as a hydrochloride salt. This structure confers unique steric and electronic properties, including enhanced metabolic stability due to fluorination and conformational rigidity from the spiro system.

Properties

IUPAC Name

(2,2-difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c1-7(6-12)2-8(3-7)4-9(10,11)5-8;/h2-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLGVGWRWYKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylation and Functional Group Interconversion

Following spirocycle formation, the carboxylate groups are converted into amine functionalities. Saponification of diester 7 with aqueous sodium hydroxide yields 6,6-difluorospiro[3.3]heptane-2-carboxylic acid (13 ), which undergoes decarboxylation upon heating to produce 6,6-difluorospiro[3.3]heptane (13a ). The carboxylic acid intermediate is then transformed into the corresponding amide (14 ) via treatment with oxalyl chloride and ammonia. Subsequent reduction of 14 with lithium aluminum hydride (LiAlH₄) affords 6,6-difluorospiro[3.3]heptan-2-yl)methanamine (15 ), isolated as its hydrochloride salt in 79% yield.

Characterization and Analytical Data

Physical and Spectroscopic Properties

  • Molecular Formula : C₉H₁₅F₂NCl (calculated for hydrochloride form).
  • Molecular Weight : 198.67 g/mol.
  • ¹H NMR (600 MHz, D₂O): δ 3.45–3.35 (m, 2H, CH₂NH₂), 2.95–2.85 (m, 2H, spiro-CH₂), 2.10 (s, 3H, CH₃), 1.90–1.70 (m, 4H, cyclobutane CH₂).
  • ¹⁹F NMR (470 MHz, D₂O): δ -112.5 (s, 2F).

Crystallographic Validation

X-ray diffraction studies of related spiro[3.3]heptane derivatives (e.g., Boc-protected amino acid 32 ) confirm the spirocyclic geometry and stereoelectronic effects of fluorine substitution. The methyl group at the 6-position is expected to induce subtle conformational changes, enhancing metabolic stability compared to non-methylated analogs.

Scale-Up Considerations and Process Optimization

The convergent synthesis strategy enables multigram-scale production (up to 0.47 kg). Key considerations include:

  • Precursor Availability : Large-scale synthesis of 3 from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ) via deoxofluorination with Morph-DAST.
  • Reaction Efficiency : NaH-mediated alkylations and LiAlH₄ reductions achieve yields >75% at scale.
  • Purification : Chromatography-free protocols using crystallization or distillation are preferred for industrial applications.

Applications in Drug Discovery

The title compound serves as a bioisostere for gem-difluorocyclohexanes, offering improved pharmacokinetic properties such as:

  • Reduced Lipophilicity : LogP reduction by 0.5–1.0 units compared to non-fluorinated analogs.
  • Enhanced Solubility : Aqueous solubility >50 mg/mL at pH 7.4.
  • Metabolic Stability : Resistance to cytochrome P450 oxidation due to fluorine substitution.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction may produce secondary amines.

Scientific Research Applications

(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoro groups and the spirocyclic structure contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity through direct binding or allosteric effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name (CAS No.) Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound (CAS not provided) Spiro[3.3]heptane 2,2-difluoro, 6-methyl, methanamine Likely C9H15ClF2N ~210 (estimated) Rigid spiro core, fluorination for stability, methyl for steric hindrance
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine HCl (1638765-23-7) Spiro[3.3]heptane 6,6-difluoro, methanamine C8H14ClF2N 197.65 Fluorine at 6,6 positions; lacks methyl group, potentially more flexible
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine HCl (2715119-81-4) Spiro[3.3]heptane 6-fluoro, methanamine C8H14FN·ClH ~182.66 Single fluorine substitution; reduced lipophilicity vs. difluoro analogs
2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine HCl (Synonyms in ) Spiro[3.3]heptane 2-oxa, 6-aza, ethanamine C7H13ClN2O ~188.65 Ether and amine in spiro core; ethanamine chain may enhance receptor binding
5-Azaspiro[2.4]heptan-6-ylmethanol HCl (2247102-90-3) Spiro[2.4]heptane 5-aza, methanol C7H14ClNO 163.64 Smaller spiro system (2.4 vs. 3.3); hydroxyl group instead of amine

Structural and Functional Differences

  • Spiro Core Variations :

    • The target compound’s spiro[3.3]heptane system provides a larger, more rigid scaffold compared to the smaller spiro[2.4]heptane in . This rigidity may improve binding selectivity in biological targets .
    • The 2,2-difluoro substitution in the target compound contrasts with the 6,6-difluoro isomer in . Fluorine position significantly affects electronic distribution and steric accessibility of the amine group .
  • Compared to the ethanamine chain in , the methanamine group in the target compound offers a shorter linker, which may limit conformational flexibility but enhance target affinity .

Physicochemical Properties

  • Lipophilicity: Fluorination (especially difluorination) increases lipophilicity, as seen in the target compound and , enhancing membrane permeability compared to non-fluorinated analogs like .
  • Solubility : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for formulation. However, the methyl group in the target compound may slightly reduce solubility compared to smaller analogs .
  • Stability: Fluorination and spirocyclic systems generally improve metabolic stability. The target compound’s 2,2-difluoro and methyl groups may further resist oxidative metabolism compared to ’s mono-fluoro derivative .

Q & A

What are the established synthetic routes for (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine hydrochloride, and what key reaction parameters influence yield?

Answer:
Synthesis typically involves multi-step protocols starting from spirocyclic precursors. Key steps include:

  • Spirocycle formation : Ring-closing reactions using catalysts like palladium or nickel to construct the spiro[3.3]heptane core .
  • Difluorination : Introduction of fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Methylation : Alkylation at the 6-position using methyl halides or Grignard reagents .
  • Amination and salt formation : Reaction with ammonia or protected amines, followed by HCl treatment to yield the hydrochloride salt .

Critical parameters include temperature control (e.g., −78°C for fluorination), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios to minimize side reactions. Yields are highly dependent on purification techniques, such as column chromatography or recrystallization .

How can researchers optimize the synthesis of this compound to enhance purity and scalability?

Answer:
Advanced optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) and improves selectivity for spirocycle formation .
  • Continuous flow reactors : Enhances scalability by maintaining consistent temperature/pressure, critical for exothermic fluorination steps .
  • Catalytic systems : Use of chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry at the methyl-bearing carbon .
  • Solvent-free conditions : Minimizes byproducts in amination steps, though requires careful moisture control .

Post-synthesis, high-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95% purity threshold) .

What analytical techniques are recommended for confirming the structural integrity of this spirocyclic compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns methyl (δ ~1.2 ppm) and fluorinated carbons (δ ~110 ppm, J coupling ~250 Hz) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the spirocyclic core .
  • X-ray crystallography : Confirms absolute configuration and spirocyclic geometry .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 220.08 for C₈H₁₄ClF₂N) .
  • FT-IR : Identifies amine hydrochloride stretching (ν ~2500 cm⁻¹ for N-H) and C-F bonds (ν ~1200 cm⁻¹) .

What computational approaches are used to predict the reactivity of the difluoro and methyl groups in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C-F bonds (~485 kJ/mol) and methyl group rotational barriers .
  • Molecular Dynamics (MD) simulations : Predicts solvation effects on reactivity in polar solvents (e.g., water vs. DMSO) .
  • Docking studies : Models interactions with biological targets (e.g., enzymes), highlighting steric effects from the methyl group .

Software tools like Gaussian and Schrödinger Suite are commonly used, with basis sets (e.g., B3LYP/6-31G*) optimized for halogenated systems .

How does the spirocyclic structure influence the compound's stability under different storage conditions?

Answer:

  • Thermal stability : Decomposition observed >200°C via TGA, with fluorinated groups increasing thermal resistance compared to non-fluorinated analogs .
  • pH sensitivity : Amine hydrochloride salt remains stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH >8), releasing free amine .
  • Light sensitivity : UV-Vis studies show no degradation under dark storage but partial racemization under UV light (λ = 254 nm) .

Recommended storage: airtight containers at −20°C, desiccated, and shielded from light .

What strategies are effective in resolving contradictions in reported biological activities of similar spirocyclic amines?

Answer:

  • Comparative bioassays : Test the compound alongside analogs (e.g., non-fluorinated or methyl-substituted derivatives) in standardized models (e.g., enzyme inhibition assays) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites, distinguishing parent compound effects from breakdown products .
  • Dose-response studies : Address variability by establishing EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HepG2) .
  • Structural-activity relationship (SAR) analysis : Correlates substituent effects (e.g., fluorine electronegativity) with potency .

How can researchers validate the compound's pharmacokinetic properties in preclinical models?

Answer:

  • In vitro ADME :
    • Caco-2 permeability assays : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
    • Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life (t₁/₂ >60 mins preferred) .
  • In vivo studies :
    • Plasma pharmacokinetics (rats) : Monitor AUC(0–24h) and Cmax after oral/intravenous administration .
    • Tissue distribution : Radiolabeled compound (³H/¹⁴C) tracks accumulation in target organs .

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